molecular formula C17H24N2O4 B7031341 N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide

N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide

Cat. No.: B7031341
M. Wt: 320.4 g/mol
InChI Key: UUUDFRABVYBBSU-UHFFFAOYSA-N
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Description

N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide is a synthetic organic compound with potential applications in various fields such as medicinal chemistry, pharmaceuticals, and materials science. This compound features a unique spirocyclic structure, which imparts distinct chemical and physical properties.

Properties

IUPAC Name

N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H24N2O4/c1-3-22-13-9-17(10-13)6-7-19(11-17)16(21)12(2)18-15(20)14-5-4-8-23-14/h4-5,8,12-13H,3,6-7,9-11H2,1-2H3,(H,18,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UUUDFRABVYBBSU-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1CC2(C1)CCN(C2)C(=O)C(C)NC(=O)C3=CC=CO3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H24N2O4
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

320.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Formation of the spirocyclic intermediate: This step involves the reaction of a suitable azaspiro compound with an ethoxy group under controlled conditions.

    Introduction of the furan-2-carboxamide moiety: The spirocyclic intermediate is then reacted with a furan-2-carboxylic acid derivative to form the desired compound.

Industrial Production Methods

Industrial production of this compound may involve optimization of the synthetic route to enhance yield and purity. This can include the use of advanced techniques such as continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxides or other oxidized derivatives.

    Reduction: Reduction reactions can yield reduced forms of the compound, potentially altering its biological activity.

    Substitution: The compound can participate in substitution reactions, where functional groups are replaced by other groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents such as potassium permanganate or hydrogen peroxide can be used under acidic or basic conditions.

    Reduction: Reducing agents like sodium borohydride or lithium aluminum hydride are typically employed.

    Substitution: Various nucleophiles or electrophiles can be used depending on the desired substitution product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield oxides, while reduction may produce alcohols or amines.

Scientific Research Applications

N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide has several scientific research applications:

    Medicinal Chemistry: The compound’s unique structure makes it a potential candidate for drug development, particularly in targeting specific biological pathways.

    Pharmaceuticals: It may be used as an intermediate in the synthesis of pharmaceutical agents.

    Materials Science: The compound’s properties can be exploited in the development of new materials with specific functionalities.

Mechanism of Action

The mechanism of action of N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide involves its interaction with specific molecular targets. These interactions can modulate biological pathways, leading to desired therapeutic effects. The exact molecular targets and pathways depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

    N-[1-(2-ethoxy-6-azaspiro[3.4]octan-6-yl)-1-oxopropan-2-yl]furan-2-carboxamide: can be compared with other spirocyclic compounds, such as spirooxindoles and spirocyclic lactams.

    Unique Features: The presence of the furan-2-carboxamide moiety and the specific spirocyclic structure distinguish it from other similar compounds, potentially offering unique biological activities and applications.

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